Cas no 1690969-14-2 (2,5,7,11-tetraazatricyclo7.4.0.0,2,6tridec-5-ene)

2,5,7,11-tetraazatricyclo7.4.0.0,2,6tridec-5-ene structure
1690969-14-2 structure
Product name:2,5,7,11-tetraazatricyclo7.4.0.0,2,6tridec-5-ene
CAS No:1690969-14-2
MF:C9H16N4
MW:180.250141143799
CID:6432015
PubChem ID:103314798

2,5,7,11-tetraazatricyclo7.4.0.0,2,6tridec-5-ene Chemical and Physical Properties

Names and Identifiers

    • 2,5,7,11-tetraazatricyclo7.4.0.0,2,6tridec-5-ene
    • Imidazo[1,2-a]pyrido[3,4-e]pyrimidine, 1,2,3,5,5a,6,7,8,9,9a-decahydro-
    • EN300-1118875
    • 2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene
    • 1690969-14-2
    • Inchi: 1S/C9H16N4/c1-2-10-5-7-6-12-9-11-3-4-13(9)8(1)7/h7-8,10H,1-6H2,(H,11,12)
    • InChI Key: ZGZMIHFUMVLFMW-UHFFFAOYSA-N
    • SMILES: C12NCCN1C1CCNCC1CN=2

Computed Properties

  • Exact Mass: 180.137496527g/mol
  • Monoisotopic Mass: 180.137496527g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 39.7Ų

Experimental Properties

  • Density: 1.54±0.1 g/cm3(Predicted)
  • Boiling Point: 303.0±52.0 °C(Predicted)
  • pka: 14.02±0.20(Predicted)

2,5,7,11-tetraazatricyclo7.4.0.0,2,6tridec-5-ene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1118875-0.05g
2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene
1690969-14-2 95%
0.05g
$1068.0 2023-10-27
Enamine
EN300-1118875-0.5g
2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene
1690969-14-2 95%
0.5g
$1221.0 2023-10-27
Enamine
EN300-1118875-10.0g
2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene
1690969-14-2
10g
$7065.0 2023-05-24
Enamine
EN300-1118875-1.0g
2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene
1690969-14-2
1g
$1643.0 2023-05-24
Enamine
EN300-1118875-1g
2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene
1690969-14-2 95%
1g
$1272.0 2023-10-27
Enamine
EN300-1118875-5g
2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene
1690969-14-2 95%
5g
$3687.0 2023-10-27
Enamine
EN300-1118875-10g
2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene
1690969-14-2 95%
10g
$5467.0 2023-10-27
Enamine
EN300-1118875-2.5g
2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene
1690969-14-2 95%
2.5g
$2492.0 2023-10-27
Enamine
EN300-1118875-0.25g
2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene
1690969-14-2 95%
0.25g
$1170.0 2023-10-27
Enamine
EN300-1118875-5.0g
2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene
1690969-14-2
5g
$4764.0 2023-05-24

Additional information on 2,5,7,11-tetraazatricyclo7.4.0.0,2,6tridec-5-ene

Exploring the Unique Properties and Applications of 2,5,7,11-Tetraazatricyclo[7.4.0.0²,⁶]tridec-5-ene (CAS No. 1690969-14-2)

In the realm of specialized heterocyclic compounds, 2,5,7,11-tetraazatricyclo[7.4.0.0²,⁶]tridec-5-ene (CAS 1690969-14-2) stands out as a structurally intriguing molecule with potential applications across multiple scientific disciplines. This nitrogen-rich tricyclic framework has garnered attention from researchers in medicinal chemistry, materials science, and catalysis due to its unique electronic properties and three-dimensional architecture. The compound's systematic name reflects its complex polycyclic structure, featuring four nitrogen atoms strategically positioned to influence both reactivity and molecular interactions.

The growing interest in nitrogen-containing heterocycles like 1690969-14-2 aligns with current trends in drug discovery, where such scaffolds frequently appear in bioactive molecules. Pharmaceutical researchers are particularly interested in how the constrained geometry of this tricyclic system might enable selective interactions with biological targets. Recent literature searches reveal increasing queries about "nitrogen-rich drug scaffolds" and "constrained heterocycles in medicinal chemistry," indicating this compound's relevance to modern drug design paradigms.

From a synthetic chemistry perspective, the preparation of 2,5,7,11-tetraazatricyclo[7.4.0.0²,⁶]tridec-5-ene presents interesting challenges that have stimulated methodological developments. The compound's CAS registry number 1690969-14-2 serves as a unique identifier in chemical databases, facilitating research reproducibility and data mining. Analytical chemists have developed specialized characterization protocols for such polyaza compounds, employing advanced techniques like high-field NMR and X-ray crystallography to confirm their structural features.

Materials science applications represent another promising direction for this compound. The electron-rich nitrogen array in 1690969-14-2 suggests potential utility in designing novel organic semiconductors or metal-organic frameworks (MOFs). This aligns with current industry trends toward functional materials for energy storage and conversion devices. Search engine data shows growing interest in "nitrogen-doped organic materials" and "heterocyclic building blocks for MOFs," positioning this compound as relevant to cutting-edge materials research.

The stability and solubility profile of 2,5,7,11-tetraazatricyclo[7.4.0.0²,⁶]tridec-5-ene have been subjects of recent investigations, addressing common queries about "handling nitrogen-rich compounds" and "solvent systems for polyaza heterocycles." Researchers have developed optimized storage conditions and handling protocols to maintain the integrity of this sensitive compound, which is crucial for experimental reproducibility. The tricyclic core structure demonstrates surprising stability despite its strain, a feature that has prompted theoretical studies into its electronic structure and bonding characteristics.

In the context of green chemistry initiatives, synthetic routes to CAS 1690969-14-2 have been evaluated for their environmental impact. Modern approaches emphasize atom economy and reduced waste generation when constructing such complex polycyclic nitrogen systems. This responds to the increasing search volume for "sustainable heterocycle synthesis" and "green chemistry in nitrogen compound preparation." The compound's potential as a ligand in catalytic systems has also been explored, particularly for transformations requiring electron-donating character.

Spectroscopic studies of 2,5,7,11-tetraazatricyclo[7.4.0.0²,⁶]tridec-5-ene have provided valuable insights into its dynamic behavior in solution. The compound exhibits interesting tautomeric properties that are currently under investigation, addressing fundamental questions about nitrogen heterocycle tautomerism—a topic showing increased search activity among chemistry professionals. These studies contribute to broader understanding of molecular recognition processes involving similar polyaza frameworks.

As research continues on 1690969-14-2, its potential as a building block for more complex architectures becomes increasingly apparent. The compound's ability to participate in diverse chemical transformations while maintaining its core structure makes it valuable for constructing tailored molecular systems. This versatility explains the growing number of patent applications referencing this tricyclic nitrogen system, particularly in areas like chemical biology and advanced material development.

The safety profile and handling considerations for 2,5,7,11-tetraazatricyclo[7.4.0.0²,⁶]tridec-5-ene follow standard protocols for research chemicals, with particular attention to its potential sensitivity to light and moisture. Proper characterization using the CAS registry number 1690969-14-2 ensures researchers access accurate physical and chemical data when planning experiments. The compound's molecular weight, solubility parameters, and spectral fingerprints have been thoroughly documented to support its research applications.

Looking forward, the unique features of 1690969-14-2 position it as a compound of continuing interest across multiple chemistry subdisciplines. Its study contributes to fundamental knowledge about nitrogen-rich molecular systems while offering practical applications in fields ranging from pharmaceutical development to advanced materials engineering. As synthetic methodologies advance and analytical techniques improve, researchers anticipate discovering new dimensions of this intriguing polycyclic compound's potential.

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